molecular formula C16H15NO B119530 1-Benzhydrylazetidin-3-one CAS No. 40320-60-3

1-Benzhydrylazetidin-3-one

Cat. No. B119530
CAS RN: 40320-60-3
M. Wt: 237.3 g/mol
InChI Key: AVUDXLOVIBJFQA-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidin-3-one is a chemical compound used in the synthesis of azetidine derivatives as novel γ-aminobutyric acid uptake inhibitors . It has a molecular formula of C16H15NO and a molecular weight of 237.30 .


Molecular Structure Analysis

The molecular structure of 1-Benzhydrylazetidin-3-one consists of a four-membered azetidine ring with a carbonyl group at the 3-position and a benzhydryl group at the 1-position . The compound contains a total of 35 bonds, including 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .

Scientific Research Applications

Synthesis Processes

  • Improved Synthesis of 1-Benzhydrylazetidin-3-ol : An efficient, one-pot, multikilogram-scale synthesis method for 1-benzhydrylazetidin-3-ol was developed, yielding high purity (99.3%) and significant reduction in impurities (Reddy et al., 2010).
  • Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine : A streamlined process for synthesizing 3-amino-1-benzhydrylazetidine from commercially available 1-benzhydrylazetidin-3-ol, achieving yields of 72-84% (Li et al., 2006).

Antihypertensive and Antitumor Properties

  • Antihypertensive Effects of Derivatives : Novel 2-amino-1,4-dihydropyridine derivatives, including those with 1-benzhydrylazetidin-3-one, showed potent and prolonged antihypertensive effects in rats (Kobayashi et al., 1995).
  • Synthesis of Azelnidipine : The synthesis of azelnidipine, a drug for hypertension, involved the use of 1-benzhydrylazetidin-3-one as an intermediate (Li Yu-kuan, 2008).
  • Antitumor Agents Targeting Tubulin : A series of 3-phenoxy-1,4-diarylazetidin-2-ones, related to 1-benzhydrylazetidin-3-one, were found to be potent antiproliferative agents, inhibiting tubulin polymerization and causing apoptosis in cancer cells (Greene et al., 2016).

Antiviral and Antimicrobial Activities

  • Antiviral and Antitumoral Hydantoin Derivatives : Hydantoin derivatives, including 3-benzhydryl-5-isopropyl hydantoin, showed selective inhibitory effects against viruses and cancer cells (Rajić et al., 2006).
  • Antibacterial Hydrazones of Aminopiperazines : New hydrazones of 1-benzhydryl-4-aminopiperazines demonstrated antibacterial activity against various bacterial strains (Yung et al., 1971).

Neurochemical Studies

  • Effects on Dopamine Concentration : A study on 1-benzyl-1,2,3,4-tetrahydroisoquinoline, related to 1-benzhydrylazetidin-3-one, showed increased extracellular dopamine concentrations in rat striatum, suggesting potential neurochemical implications (Katagiri et al., 2009).

Phosphodiesterase Inhibition

  • Discovery of Phosphodiesterase Inhibitors : A series of 3-aminopyrazolo[3,4-d]pyrimidinones, structurally related to 1-benzhydrylazetidin-3-one, were identified as potent inhibitors of phosphodiesterase 1, with potential therapeutic applications in cognitive impairment and other CNS disorders (Li et al., 2016).

HIV-1 Replication Inhibition

  • Inhibition of HIV-1 Replication : Tetrahydro-imidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one derivatives, chemically akin to 1-benzhydrylazetidin-3-one, were found to be specific and potent inhibitors of HIV-1 replication (Pauwels et al., 1990).

properties

IUPAC Name

1-benzhydrylazetidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUDXLOVIBJFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395725
Record name 1-benzhydrylazetidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylazetidin-3-one

CAS RN

40320-60-3
Record name 1-benzhydrylazetidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Diphenylmethyl)azetidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triethylamine (11.6 ml, 42 mmol) was added to a solution of 1-benzhydryl-azetidin-3-ol (2.0 g, 4.2 mmol) in dimethylsulfoxide (60 mL) at room temperature. The resulting mixture was cooled to 10° C., then pyridine sulfur trioxide (8.64 g, 33.6 mmol) in dimethylsulfoxide was introduced. The mixture was stirred at 10° C. for 1 hour and then for 2 hours at room temperature. The reaction mixture was poured into water (100 mL) and extracted with methylene chloride (3×100 mL). The organic layer was washed with water (3×150 mL), dried over anhydrous sodium sulfate, filtered and concentrated under vacuum. The crude oil was column chromatographed on silica gel (30% ethyl acetate-hexane). The product-containing fractions were concentrated under vacuum to give 1.7 g (86%) of the title compound as a yellow solid, m.p. 52-54° C.
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride salt, (20 g, 72.5 mmol) in tetrahydrofuran (69 ml) and DMSO (173 ml) was added triethylamine (50.5 ml, 362.6 mmol) at 0° C. Then sulphur trioxide:pyridine complex (69 g, 433 mmol) was added portionwise to the reaction mixture over 10 minutes. The resulting yellow solution was stirred at room temperature for 2 hours. Then the reaction mixture was poured in to cold water (173 ml) and extracted with (1:1) ethyl acetate:hexane (5×200 ml). The combined organic layer was washed with water (200 ml), saturated aqueous sodium chloride solution (200 ml), dried over anhydrous sodium sulphate and concentrated in vacuo. Crude product was purified over 100-200 silica gel using 5% v/v ethyl acetate in hexane to get 11.4 g (67%) of the title compound as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50.5 mL
Type
reactant
Reaction Step One
Quantity
69 mL
Type
solvent
Reaction Step One
Name
Quantity
173 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
173 mL
Type
reactant
Reaction Step Three
Yield
67%

Synthesis routes and methods III

Procedure details

A solution of oxalyl chloride (1.92 mL) in methylene chloride (70 mL) was cooled to −74° C. under nitrogen-gas atmosphere and thereto was added dropwise dimethylsulfoxide (3.22 mL) over a period of 15 minutes. The mixture was stirred at the same temperature for 20 minutes and thereto was added dropwise a solution of 1-benzhydryl-3-hydroxyazetidine (5 g) in methylene chloride (25 mL) over a period of 45 minutes. The mixture was stirred at the same temperature for 75 minutes. Thereto was added dropwise triethylamine (11.6 mL) over a period of 20 minutes and the mixture was stirred at the same temperature for 150 minutes. The reaction mixture was warmed to 0° C. and thereto was added dropwise an aqueous 1N HCl solution (64 mL). The mixture was stirred at room temperature and the aqueous layer was separated. To the organic layer was added an aqueous 1N HCl solution. The mixture was stirred and the aqueous layer was separated (said extraction procedure was repeated three times). The combined aqueous layer was neutralized (pH 9) with an aqueous 2N sodium hydroxide solution under stirring and extracted with ethyl acetate. The extract was washed with a brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=100/0 to 90/10) to obtain 1-benzhydrylazetidin-3-one (4.57 g, Yield: 92%) as a white solid.
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.22 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
64 mL
Type
reactant
Reaction Step Four
Quantity
11.6 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of 1-diphenylmethyl-3-hydroxyazetidine (3.3 g, 14 mmol; J. Org. Chem. 1972, 37, 3953) in dimethyl sulphoxide (20 ml) was treated with triethylamine (19.2 ml), cooled to 15° C. and treated with sulphur trioxide pyridine (13.8 g) in dimethyl sulphoxide (30 ml), keeping the temperature below 20° C. The solution was stirred under an atmosphere of nitrogen at 15° C. for 45 minutes then at room temperature for 45 minutes. The solution was poured into ice water and extracted twice with ethyl acetate. The organic layer was collected, washed twice with water, dried (sodium sulphate), evaporated to dryness and the crude product purified using a plug of silica by eluting with dichloromethane to afford the ketone as a gum (2.9 g, 89%), δ (360 MHz, CDCl3) 4.00 (4H, s), 4.59 (1H, s), 7.12-7.49 (10H, m).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods V

Procedure details

That is, to a solution of 27.27 g of 1-benzhydrylazetan-3-ol dissolved in 225 ml of dimethylsulfoxide was added 135.5 ml of triethylamine, 59.80 g of sulfur trioxide-pyridine complex was added thereto under ice-cooling, and the mixture was stirred at room temperature for 2.5 hours. To the reaction mixture were added water and ethyl acetate, the mixture was stirred and the liquids were separated. The organic layer was washed with a saturated brine, dried and concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=15:1) to obtain 21.35 g of 1-benzhydrylazetidin-3-one.
Quantity
27.27 g
Type
reactant
Reaction Step One
Quantity
135.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzhydrylazetidin-3-one
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1-Benzhydrylazetidin-3-one
Reactant of Route 3
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Reactant of Route 4
1-Benzhydrylazetidin-3-one
Reactant of Route 5
1-Benzhydrylazetidin-3-one
Reactant of Route 6
1-Benzhydrylazetidin-3-one

Citations

For This Compound
11
Citations
AK Pancholi, JV Geden, GJ Clarkson… - The Journal of Organic …, 2016 - ACS Publications
… (S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine (671 μL, 5.00 mmol) was added dropwise to 1-benzhydrylazetidin-3-one (1.42 g, 6.00 mmol). The mixture was heated to 90 C for 16 h and …
Number of citations: 10 pubs.acs.org
P Nickias - 1981 - openprairie.sdstate.edu
… The ultraviolet photoelectron spectra of 2,2,4,4 tetramethyl thietan3-one, 2,2,4,4 tetramethyloxetan-3-one and 1-benzhydrylazetidin-3-one have been investigated for the purpose of …
Number of citations: 2 openprairie.sdstate.edu
L Gao, G Wang, H Chen, J Cao, X Su, X Liu… - Organic Chemistry …, 2020 - pubs.rsc.org
… bearing different patterns of heterocyclic substituents, including four- (1z, 1za), five- (1zb), and six- (1zc–1zf) membered heterocyclic rings (such as the 1-benzhydrylazetidin-3-one, …
Number of citations: 19 pubs.rsc.org
HW Liu, DL Wang, NQ Jiang, HY Li, ZJ Cai… - Chemical …, 2021 - pubs.rsc.org
… Initially, we began our study by performing the reaction of 1-benzhydrylazetidin-3-one O-(4-(trifluoromethyl)benzoyl) oxime 1a with t BuNC 2a in the presence of FeCl 3 . To our delight, …
Number of citations: 1 pubs.rsc.org
JW Scheeren, WJM Tax, R Schijf - 1973 - repository.ubn.ru.nl
… l-Benzhydryl-3-methylazetidin-3-ol (5 d): This compound was similary prepared from 1-benzhydrylazetidin3-one and methyllithium. Alternatively, compound 5d could also be prepared …
Number of citations: 3 repository.ubn.ru.nl
AV Ivachtchenko, YA Ivanenkov, OD Mitkin… - European Journal of …, 2015 - Elsevier
… Initially, 1-benzhydrylazetidin-3-one (49) was smoothly converted into 2-benzhydryl-2,5,7-triaza-spiro[3.4]octane-6,8-dione (50) by the spiro–junction with KCN and (NH 4 ) 2 CO 3 . The …
Number of citations: 26 www.sciencedirect.com
J Li, SY Wang, SJ Ji - The Journal of Organic Chemistry, 2019 - ACS Publications
A nickel-catalyzed ring opening and, subsequently, reductive cross-coupling of cycloketone oxime esters with thiosulfonate or seleniumsulfonate are reported, which involves C–C bond …
Number of citations: 34 pubs.acs.org
YK Zhang, JJ Plattner, EE Easom… - Journal of medicinal …, 2017 - ACS Publications
Carboxamide pyrazinyloxy benzoxaboroles were investigated with the goal to identify a molecule with satisfactory antimalarial activity, physicochemical properties, pharmacokinetic …
Number of citations: 58 pubs.acs.org
JC Andreß, MC Böck, G Höfner, KT Wanner - Medicinal Chemistry …, 2020 - Springer
In this study, we report the synthesis and biological evaluation of a variety of α- and β-hydroxy substituted amino acid derivatives as potential amino acid subunits in inhibitors of GABA …
Number of citations: 3 link.springer.com
SC Huang, S Adhikari, R Afroze, K Brewer… - Bioorganic & Medicinal …, 2016 - Elsevier
Investigations of a biaryl ether scaffold identified tetrahydronaphthalene Raf inhibitors with good in vivo activity; however these compounds had affinity toward the hERG potassium …
Number of citations: 7 www.sciencedirect.com

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